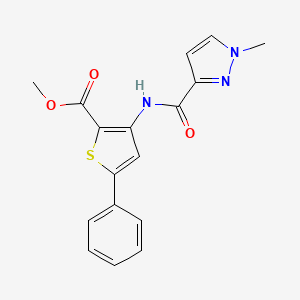

methyl 3-(1-methyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(1-methyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at three positions:

- Position 2: A methyl carboxylate group (–COOCH₃).

- Position 3: An amido (–CONH–) linker connecting to a 1-methyl-1H-pyrazole moiety.

- Position 5: A phenyl (–C₆H₅) substituent.

Properties

IUPAC Name |

methyl 3-[(1-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-20-9-8-12(19-20)16(21)18-13-10-14(11-6-4-3-5-7-11)24-15(13)17(22)23-2/h3-10H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUQNKFCTZJFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene and pyrazole structures. One common approach is the reaction of 1-methyl-1H-pyrazole-3-amine with 5-phenylthiophene-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylate derivatives.

Reduction: Reduction of the carboxylate group can yield the corresponding thioamide.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, methyl 3-(1-methyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which methyl 3-(1-methyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature, focusing on structural features, functional groups, and inferred physicochemical properties.

Structural and Functional Group Comparison

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Positioning: The target compound’s ester group at position 2 contrasts with 7b’s ester at position 3, which may alter π-electron delocalization across the thiophene ring.

Aromatic vs. Electron-Withdrawing Groups: The phenyl group at position 5 in the target compound increases lipophilicity relative to the pyrazolylmethanone in 7a/7b, which could influence membrane permeability in biological systems. Chlorophenylsulfanyl and trifluoromethyl groups in the compound introduce strong electron-withdrawing effects, likely reducing solubility compared to the target compound’s amido and ester groups .

Synthetic Pathways: Compounds 7a and 7b were synthesized via reactions involving malononitrile or ethyl cyanoacetate with elemental sulfur, typical of Gewald-type thiophene formation . The target compound may require similar intermediates, followed by amidation to install the pyrazole moiety.

Crystallographic and Conformational Insights

For example:

- Pyrazole-Thiophene Linkages : In , the C4–N1–N2–C2 dihedral angle (pyrazole-thiophene connection) influences planarity and intermolecular interactions . The target compound’s amido linker may introduce greater rotational freedom compared to rigid sulfide or ketone bridges.

- SHELX Refinement : Structural studies of similar compounds frequently employ SHELXL for refinement, ensuring high precision in bond length/angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.